molecular formula C22H23NO4S B285071 N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

Cat. No.: B285071
M. Wt: 397.5 g/mol
InChI Key: YYGFISOISPVVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.

Advantages and Limitations for Lab Experiments

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in medicinal chemistry and pharmacology. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide. One potential direction is to further investigate its mechanism of action and identify the specific HDAC isoforms that it targets. Additionally, it may be possible to modify the structure of this compound to improve its solubility and bioavailability. Furthermore, it may be possible to explore its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is a multistep process that involves the use of various reagents and solvents. The initial step involves the condensation of 4-ethylphenylsulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to obtain the final product.

Scientific Research Applications

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been reported to possess anti-inflammatory, antifungal, and antibacterial properties.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C22H23NO4S/c1-3-16-8-11-18(12-9-16)28(25,26)23(15(2)24)17-10-13-22-20(14-17)19-6-4-5-7-21(19)27-22/h8-14H,3-7H2,1-2H3

InChI Key

YYGFISOISPVVBO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Origin of Product

United States

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